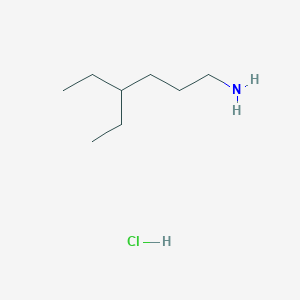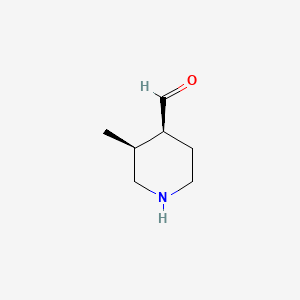
4-Ethylhexan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylhexan-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the fourth carbon of a hexane chain, with an amine group at the first carbon position The hydrochloride form indicates that it is a salt formed by the reaction of 4-ethylhexan-1-amine with hydrochloric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylhexan-1-amine hydrochloride can be achieved through several methods. One common approach is the reductive amination of 4-ethylhexanal with ammonia or an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethylhexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are commonly employed
Major Products Formed:
Oxidation: Nitroso, nitro, or imine derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, ureas, or other substituted derivatives
Wissenschaftliche Forschungsanwendungen
4-Ethylhexan-1-amine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is employed in the production of polymers, catalysts, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-ethylhexan-1-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In medicinal chemistry, the compound may act as a ligand for receptors or enzymes, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Methylhexan-1-amine hydrochloride
- 4-Propylhexan-1-amine hydrochloride
- 4-Butylhexan-1-amine hydrochloride
Comparison: 4-Ethylhexan-1-amine hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, it may exhibit distinct properties in terms of solubility, stability, and interaction with molecular targets .
Eigenschaften
Molekularformel |
C8H20ClN |
|---|---|
Molekulargewicht |
165.70 g/mol |
IUPAC-Name |
4-ethylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-3-8(4-2)6-5-7-9;/h8H,3-7,9H2,1-2H3;1H |
InChI-Schlüssel |
MVKJQTNGIHQNOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one](/img/structure/B13516201.png)

![{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13516219.png)



![Methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13516235.png)





![3-(methylamino)-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B13516270.png)
![2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B13516278.png)
